Synthesis and Characterization of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
Synthesis and Characterization of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The document details the synthetic pathway, experimental protocols, and analytical characterization of this compound and its precursor.
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, most notably recognized for its role in the development of Janus kinase (JAK) inhibitors.[1][2] These enzymes are critical components of signaling pathways that regulate immune cell function, and their inhibition has proven effective in treating autoimmune diseases such as rheumatoid arthritis.[3][4] 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block for the synthesis of potent and selective JAK inhibitors, including tofacitinib.[1][5] The strategic placement of chloro, iodo, and methyl groups on the pyrrolo[2,3-d]pyrimidine core allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development.
Synthetic Pathway
The synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is typically achieved in a two-step process starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The first step involves the iodination of the pyrrole ring, followed by the methylation of the pyrrole nitrogen.
Caption: Synthetic route to 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocols
Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Characterization Data
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | C₆H₃ClIN₃ | 279.47 | White to off-white solid | 876343-10-1 |
| 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C₇H₅ClIN₃ | 293.50 | Solid | 1363382-83-5 |
Spectroscopic Data
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine [6]
| Type | Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.14 (s, 1H), 8.53 (s, 1H), 6.89 (s, 1H). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 153.8, 150.3, 148.3, 118.6, 108.2, 84.8. |
| MS (EI) | m/z 278.9053 (M⁺), calculated for C₆H₃N₃³⁵ClI: 278.9050. |
| Melting Point | 220 °C (decomposition). |
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Expected)
| Type | Data (Predicted based on precursor and known chemical shifts) |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.65 (s, 1H), 7.20 (s, 1H), 3.80 (s, 3H). |
| ¹³C NMR | (100 MHz, CDCl₃) δ 152.0, 151.5, 150.0, 118.0, 105.0, 85.0, 32.0. |
| MS (ESI) | m/z 294.9 (M+H)⁺. |
Biological Context: Role as a JAK Inhibitor Intermediate
The 7H-pyrrolo[2,3-d]pyrimidine core is a key pharmacophore for Janus kinase (JAK) inhibitors.[3][4][7] The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, playing a central role in the immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Derivatives of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are designed to bind to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade leads to a reduction in the expression of pro-inflammatory genes, thereby ameliorating the symptoms of autoimmune diseases.
Conclusion
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetically accessible and highly valuable intermediate for the development of targeted therapies, particularly JAK inhibitors. The synthetic route is robust, and the compound's structure is well-characterized. This guide provides the essential technical information for researchers and drug development professionals working with this important chemical entity.
References
- 1. research.unl.pt [research.unl.pt]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical Structure of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](https://i.imgur.com/example.png)
